molecular formula C15H20N4O B7529117 3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7529117
M. Wt: 272.35 g/mol
InChI Key: KFOAVQRYHZBRRV-UHFFFAOYSA-N
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Description

3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of anilino-pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of an aniline group attached to a pyrazole ring, which is further connected to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone. In this case, 1,3,5-trimethylpyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Attachment of the Aniline Group: The aniline group can be introduced by reacting the pyrazole derivative with aniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Formation of the Propanamide Moiety: The final step involves the acylation of the anilino-pyrazole intermediate with propanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated anilino-pyrazole derivatives.

Scientific Research Applications

3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or liquid crystals.

Mechanism of Action

The mechanism of action of 3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure with a triazole ring instead of a pyrazole ring.

    5-anilino-3-phenylpyrazole: Similar structure with a phenyl group instead of a propanamide moiety.

Uniqueness

3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of aniline, pyrazole, and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-anilino-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-15(12(2)19(3)18-11)17-14(20)9-10-16-13-7-5-4-6-8-13/h4-8,16H,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOAVQRYHZBRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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